molecular formula C25H21ClN2O4S B2451312 2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-phenylacetamide CAS No. 866590-92-3

2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-phenylacetamide

Cat. No. B2451312
CAS RN: 866590-92-3
M. Wt: 480.96
InChI Key: DCUXSKSEDZGCHW-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-phenylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as CS-1, and it is known for its ability to inhibit the growth of cancer cells. In

Scientific Research Applications

Antiviral and Neuroprotective Applications

  • Therapeutic Efficacy in Viral Infections : A novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro, particularly in treating Japanese encephalitis. This compound significantly reduced viral load and increased survival rates in infected mice, highlighting its potential as a therapeutic agent against viral diseases (Ghosh et al., 2008).

Antimicrobial Applications

  • Potential Antimicrobial Agents : Research on new quinazolines has shown significant antibacterial and antifungal activities, suggesting that similar quinoline derivatives, including the one , may have broad-spectrum antimicrobial properties. This opens avenues for their use in combating microbial infections (Desai et al., 2007).

Anti-inflammatory and Analgesic Applications

  • Analgesic and Anti-inflammatory Activities : The design and synthesis of quinazolinyl acetamides have revealed compounds with significant analgesic and anti-inflammatory activities. This suggests the potential utility of quinoline derivatives in developing new pain management and anti-inflammatory drugs (Alagarsamy et al., 2015).

Anticancer Applications

  • Cytotoxic Activities Against Cancer Cell Lines : Some novel sulfonamide derivatives, including quinoline-based compounds, have shown potent cytotoxic activities against various cancer cell lines. This indicates their potential application in cancer therapy, offering a pathway for the development of new anticancer agents (Ghorab et al., 2015).

Enzyme Inhibition for Therapeutic Applications

  • Phosphodiesterase 4 (PDE4) Inhibition : Research on novel PDE4 inhibitors, such as CHF6001, designed for pulmonary diseases by inhaled administration, demonstrates the potential of quinoline derivatives in treating respiratory conditions through enzyme inhibition. This underscores the versatility of quinoline derivatives in therapeutic applications, especially for asthma and chronic obstructive pulmonary disease (Villetti et al., 2015).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonyl groups or quinoline structures

Mode of Action

The presence of a sulfonyl group attached to a chlorobenzene moiety suggests it might act as an electrophile, potentially undergoing nucleophilic aromatic substitution reactions . The quinoline structure could interact with biological targets via pi-pi stacking or hydrogen bonding .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been involved in various biochemical pathways, including signal transduction, enzyme inhibition, and ion channel modulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its structure, it’s likely to be lipophilic, which could influence its absorption and distribution. The presence of metabolically labile groups such as the ethyl group on the quinoline ring suggests it might undergo metabolic transformations .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action. Given its potential electrophilic nature, it might form covalent bonds with nucleophilic sites on target proteins, potentially altering their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be influenced by the pH of its environment, and its stability could be affected by temperature .

properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4S/c1-2-17-8-13-22-21(14-17)25(30)23(33(31,32)20-11-9-18(26)10-12-20)15-28(22)16-24(29)27-19-6-4-3-5-7-19/h3-15H,2,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUXSKSEDZGCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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